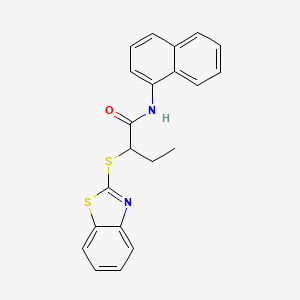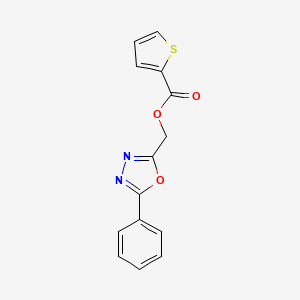![molecular formula C23H18FNO2 B5142381 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5142381.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile, also known as BMA-155, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile involves the inhibition of tubulin polymerization, which is necessary for cell division. 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This disruption ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been shown to have anti-inflammatory effects and to inhibit angiogenesis, or the formation of new blood vessels. 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile is its potency as an anti-cancer agent. In vitro studies have shown that 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile is effective at inhibiting the growth of cancer cells at low concentrations. However, one limitation is that 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile is not very soluble in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for research on 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile. One potential area of study is the development of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile analogs with improved solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile in animal models and eventually in human clinical trials. Finally, researchers may also investigate the potential of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile in combination with other anti-cancer agents to enhance its effectiveness.
Métodos De Síntesis
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with 3,4-dimethoxyphenethylamine to form an intermediate product. This intermediate is then reacted with benzyloxymethyl chloride to produce the benzyloxy derivative. The final step involves the reaction of the benzyloxy derivative with acrylonitrile to form 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile.
Aplicaciones Científicas De Investigación
3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been studied for its potential as an anti-cancer agent. In vitro studies have shown that 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile inhibits the growth of various human cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO2/c1-26-23-14-18(13-20(15-25)19-8-10-21(24)11-9-19)7-12-22(23)27-16-17-5-3-2-4-6-17/h2-14H,16H2,1H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEFYHCETIFRLW-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-fluorophenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate](/img/structure/B5142304.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B5142309.png)
![2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5142311.png)
![3-(2-phenylethyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142319.png)
![N-(3,5-dichlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5142331.png)
![N-ethyl-2-{3-[3-(3-methoxy-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5142333.png)
![2-(4-chlorobenzyl)-6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5142353.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142367.png)
![4-methoxybenzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142372.png)

![3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B5142380.png)
![2-(4-methylphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5142384.png)
![5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5142400.png)